molecular formula C20H18N2O3S B11981528 N'-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide

N'-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide

Cat. No.: B11981528
M. Wt: 366.4 g/mol
InChI Key: OWEUJQMNSMQJCP-RCCKNPSSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide typically involves a condensation reaction between benzenesulfonylhydrazine and 2-(benzyloxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzoic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, potentially leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H18N2O3S/c23-26(24,19-12-5-2-6-13-19)22-21-15-18-11-7-8-14-20(18)25-16-17-9-3-1-4-10-17/h1-15,22H,16H2/b21-15+

InChI Key

OWEUJQMNSMQJCP-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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